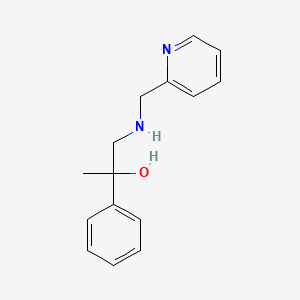![molecular formula C13H19BrN2S B12093580 Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a thiohydroxylamine group, a bromine atom, and a tert-butyl group, which contribute to its distinct reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- typically involves the reaction of 4-bromo-2-ethyl-6-methylaniline with tert-butyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imino-thiohydroxylamine linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides; reactions are conducted in polar solvents like ethanol or water, often with heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Hydroxylated, aminated, or alkylated derivatives
科学研究应用
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as corrosion inhibitors or stabilizers.
作用机制
The mechanism by which Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiohydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways and influence biological processes.
相似化合物的比较
Similar Compounds
- Thiohydroxylamine, N-[(4-bromo-2-chloro-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
- Thiohydroxylamine, N-[(4-bromo-2-fluoro-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
- Thiohydroxylamine, N-[(4-bromo-2-methyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
Uniqueness
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and interaction with molecular targets. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds with different substituents.
属性
分子式 |
C13H19BrN2S |
|---|---|
分子量 |
315.27 g/mol |
IUPAC 名称 |
(4-bromo-2-ethyl-6-methylphenyl)-tert-butylsulfanyldiazene |
InChI |
InChI=1S/C13H19BrN2S/c1-6-10-8-11(14)7-9(2)12(10)15-16-17-13(3,4)5/h7-8H,6H2,1-5H3 |
InChI 键 |
YCDJFVWBBXNZLJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC(=C1)Br)C)N=NSC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)








